4-(2-Bromophenoxy)benzoic acid
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Overview
Description
4-(2-Bromophenoxy)benzoic acid is an organic compound belonging to the class of aromatic carboxylic acids. It is characterized by the presence of two aromatic rings linked by an ether linkage (-O-), with a carboxylic acid group (COOH) at the para (4th) position on one ring and a bromine (Br) atom at the ortho (2nd) position on the other ring. This structure suggests potential for various interactions due to the presence of both electron-withdrawing groups (COOH, Br) and an electron-donating group (ether linkage).
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Bromophenoxy)benzoic acid can be synthesized through various methods, including the Williamson ether synthesis, where a bromophenol reacts with a salicylic acid derivative. The reaction typically involves the use of a base such as sodium hydroxide (NaOH) to deprotonate the phenol, followed by the addition of an alkyl halide to form the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenoxy)benzoic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters.
Decarboxylation: Under extreme heat or specific catalysts, the carboxylic acid group might decarboxylate, releasing CO2 and forming a phenol derivative.
Common Reagents and Conditions
Esterification: Typically involves the use of an alcohol and an acid catalyst such as sulfuric acid (H2SO4).
Decarboxylation: Requires high temperatures or the presence of a catalyst.
Major Products
Esterification: Formation of esters.
Decarboxylation: Formation of phenol derivatives.
Scientific Research Applications
4-(2-Bromophenoxy)benzoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenoxy)benzoic acid involves its interactions with molecular targets and pathways. The presence of the carboxylic acid group and the bromine atom allows it to participate in various chemical reactions and interactions. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)benzoic acid: Another compound with a similar structure, differing only in the position of the bromine atom.
2-(4-Bromophenoxy)benzoic acid: Similar structure with the bromine atom at a different position.
Uniqueness
4-(2-Bromophenoxy)benzoic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which influences its chemical reactivity and interactions. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
4-(2-Bromophenoxy)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the available literature on its biological effects, including quantitative assessments of its activity against various pathogens, molecular mechanisms, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a bromophenoxy group attached to a benzoic acid moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains.
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Candida albicans | 256 - 32 | |
Pseudomonas aeruginosa | 64 | |
Escherichia coli | 128 |
These results indicate that the compound exhibits significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential use in treating resistant infections.
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with quorum sensing pathways, which are critical for biofilm formation in pathogens like Pseudomonas aeruginosa . The inhibition of biofilm formation is particularly important in clinical settings as biofilms contribute to persistent infections.
Case Studies
- Inhibition of Biofilm Formation : A study investigated the effects of various benzoic acid derivatives, including this compound, on biofilm formation in Pseudomonas aeruginosa. The results demonstrated a significant reduction in biofilm mass at concentrations as low as 3 mM, indicating strong inhibitory effects on bacterial virulence factors .
- Antifungal Efficacy : In vitro assays showed that this compound had varying degrees of antifungal activity against several strains of Candida, with MIC values ranging from 32 to 256 μg/mL. This variability suggests that structural modifications can enhance or diminish antifungal potency .
Structure-Activity Relationship (SAR)
The biological activity of benzoic acid derivatives often correlates with their structural features. For instance, the presence of halogens (like bromine) on the phenyl rings has been associated with increased lipophilicity and enhanced interaction with microbial membranes, leading to improved antimicrobial properties .
Key Findings from SAR Studies:
- Bromination : The introduction of bromine increases the electron-withdrawing capacity, enhancing the compound's ability to penetrate microbial membranes.
- Functional Groups : Variations in functional groups attached to the aromatic rings significantly affect the solubility and biological activity.
Properties
IUPAC Name |
4-(2-bromophenoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZAKIOCMVYKBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517074 |
Source
|
Record name | 4-(2-Bromophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86607-80-9 |
Source
|
Record name | 4-(2-Bromophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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